![molecular formula C13H19ClFN B1485166 3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride CAS No. 2098107-12-9](/img/structure/B1485166.png)
3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis for Metabolic Studies
A neuroleptic agent, synthesized for use in metabolic studies, involves a complex process starting from 1-benzyl-4-piperidone-2-14C, leading to 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine-2-14C. This compound was further processed to create a neuroleptic agent showing the method's applicability in developing neuroleptic drugs for metabolic research (Nakatsuka, Kawahara, & Yoshitake, 1981).
Pharmaceutical Applications
Paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, demonstrates the chemical's relevance in treating various psychological disorders. Its physicochemical properties, methods of preparation, and pharmacological effects are well-documented, highlighting the broad pharmaceutical applications of similar compounds (Germann, Ma, Han, & Tikhomirova, 2013).
Dopamine and Serotonin Antagonism
Research into 3-substituted 1-(4-fluorophenyl)-1H-indoles, including variations with piperidinyl substitutions, reveals significant potential in developing noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. This exploration contributes to understanding neuroleptic drugs' design, particularly those resembling the atypical neuroleptic clozapine (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Antiarrhythmic Drug Development
The synthesis and study of new piperidyl-4-ethane derivatives have revealed compounds with antiarrhythmic activity, one of which, niferidyl, shows promise as a class III antiarrhythmic drug. This application underscores the potential of such compounds in cardiovascular medicine and the development of novel antiarrhythmic therapies (Глушков, Южаков, Львов, Жихарева, Константиновна Давыдова, Сизова, Аснина, & Салин, 2011).
Binding Affinity for Neurotransmitter Transporters
Studies on 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines reveal insights into the binding affinity for dopamine, norepinephrine, and serotonin transporters. The role of the N-substituent on affinity and selectivity for the dopamine transporter (DAT) was a particular focus, highlighting the compound's relevance in neuropharmacology and the development of drugs targeting these transporters (Prisinzano, Greiner, Johnson, Dersch, Marcus, Partilla, Rothman, Jacobson, & Rice, 2002).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways .
Result of Action
The effects of piperidine derivatives can vary widely depending on their specific targets and mode of action .
properties
IUPAC Name |
3-[2-(3-fluorophenyl)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12;/h1,3,5,9,12,15H,2,4,6-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJFBIFZJBQRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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